3-(Benzoyloxy)-2-(4-nitrophenyl)-1,3-oxazinane
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Overview
Description
3-(Benzoyloxy)-2-(4-nitrophenyl)-1,3-oxazinane is a heterocyclic organic compound that features a unique combination of benzoyloxy and nitrophenyl groups attached to an oxazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzoyloxy)-2-(4-nitrophenyl)-1,3-oxazinane typically involves the reaction of benzoyl chloride with 2-(4-nitrophenyl)-1,3-oxazinane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride . The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-(Benzoyloxy)-2-(4-nitrophenyl)-1,3-oxazinane can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the benzoyloxy group.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Benzoyloxy)-2-(4-nitrophenyl)-1,3-oxazinane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(Benzoyloxy)-2-(4-nitrophenyl)-1,3-oxazinane involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the benzoyloxy group can interact with various enzymes and receptors. These interactions can modulate biological activities and lead to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Benzoyloxy)-2-(4-methoxyphenyl)-1,3-oxazinane
- 3-(Benzoyloxy)-2-(4-chlorophenyl)-1,3-oxazinane
- 3-(Benzoyloxy)-2-(4-fluorophenyl)-1,3-oxazinane
Uniqueness
3-(Benzoyloxy)-2-(4-nitrophenyl)-1,3-oxazinane is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets are required .
Properties
CAS No. |
88690-78-2 |
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Molecular Formula |
C17H16N2O5 |
Molecular Weight |
328.32 g/mol |
IUPAC Name |
[2-(4-nitrophenyl)-1,3-oxazinan-3-yl] benzoate |
InChI |
InChI=1S/C17H16N2O5/c20-17(14-5-2-1-3-6-14)24-18-11-4-12-23-16(18)13-7-9-15(10-8-13)19(21)22/h1-3,5-10,16H,4,11-12H2 |
InChI Key |
ZFHORURMFVDNCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(OC1)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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